Triethylenglykoldimethansulfonat

Übersicht

Beschreibung

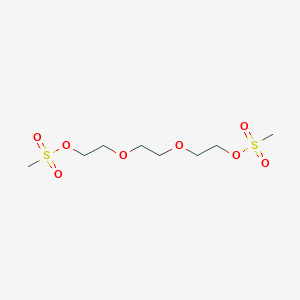

Triethylene glycol dimethanesulfonate is a chemical compound with the molecular formula C8H18O8S2 and a molecular weight of 306.35 g/mol. It is a polyethylene glycol (PEG)-based linker used in the synthesis of various compounds, particularly in the field of proteomics. This compound is known for its role as an intermediate in the production of alkylating agents .

Wissenschaftliche Forschungsanwendungen

Triethylene glycol dimethanesulfonate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules due to its reactivity and functional groups.

Biology: In biological research, it is used for protein modification and enzyme inhibition studies.

Medicine: It serves as an intermediate in the synthesis of alkylating agents, which are used in chemotherapy.

Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

Triethylene glycol dimethanesulfonate interacts with several targets. Some of the primary targets include Acetolactate synthase, catabolic in Klebsiella pneumoniae, Arabinogalactan endo-1,4-beta-galactosidase in Bacillus licheniformis (strain DSM 13 / ATCC 14580), and Phosphoserine aminotransferase in Bacillus alcalophilus . These targets play crucial roles in various biological processes, including metabolism and cell growth.

Mode of Action

This interaction can result in the inhibition or activation of the target, which can subsequently alter cellular processes .

Biochemical Pathways

Given its targets, it is likely to impact pathways related to metabolism and cell growth

Pharmacokinetics

It is known that the compound is a polyethylene glycol (peg)-based protac linker used in the synthesis of a series of protacs . More research is needed to fully understand the ADME properties of Triethylene glycol dimethanesulfonate and their impact on its bioavailability.

Result of Action

It is known that the compound can interact with its targets, leading to changes in their function and subsequently altering cellular processes . More research is needed to fully understand the molecular and cellular effects of Triethylene glycol dimethanesulfonate’s action.

Action Environment

The action of Triethylene glycol dimethanesulfonate can be influenced by various environmental factors. For instance, it is known that Triethylene glycol can be used to dehydrate natural gas, indicating that it can interact with and be influenced by its environment . Additionally, Triethylene glycol is deemed to have low toxicity, carcinogenicity, and mutagenicity and is registered for use in air sanitization and deodorization by the US Environmental Protection Agency . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other substances.

Biochemische Analyse

Biochemical Properties

It is known that Triethylene glycol dimethanesulfonate can act as inhibitors of the catalytic domain of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) by binding to the S1’ pocket of MMP-2 and MMP-9 and the catalytic Zn ion binding site of MMP-7 .

Cellular Effects

Triethylene glycol dimethanesulfonate has been shown to have cytotoxic effects on various cell types. For example, it has been shown to decrease the viability of Chinese hamster ovary cells and damage DNA in these cells . It also induced higher cytotoxicity and significant morphological alterations in melanocytes at the lowest concentration of 0.25 mM onwards .

Molecular Mechanism

The molecular mechanism of Triethylene glycol dimethanesulfonate involves its interaction with matrix metalloproteinases. It can act as an inhibitor of the catalytic domain of these enzymes, potentially affecting their function and the biochemical reactions they are involved in .

Temporal Effects in Laboratory Settings

It has been suggested that Triethylene glycol dimethanesulfonate could provide a renewable starting material for commercial biosynthesis of fuels and chemicals that may achieve economic parity with petrochemical feedstocks while sequestering carbon dioxide .

Metabolic Pathways

It has been suggested that Triethylene glycol dimethanesulfonate could be involved in the assimilation and use of ethylene glycol as a substrate .

Transport and Distribution

It is known that Triethylene glycol dimethanesulfonate is used in the production of alkylating agents .

Subcellular Localization

It is known that Triethylene glycol dimethanesulfonate is used in the production of alkylating agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Triethylene glycol dimethanesulfonate is synthesized through the reaction of triethylene glycol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

HO-(CH2CH2O)3H+2CH3SO2Cl→CH3SO2O-(CH2CH2O)3OSO2CH3+2HCl

Industrial Production Methods

In industrial settings, the production of triethylene glycol dimethanesulfonate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Triethylene glycol dimethanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate groups. These groups are good leaving groups, making the compound reactive towards nucleophiles.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with triethylene glycol dimethanesulfonate include amines, thiols, and alcohols.

Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of a base to neutralize the by-products.

Major Products

The major products formed from these reactions are typically substituted triethylene glycol derivatives, where the methanesulfonate groups are replaced by the nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethylene glycol dimethanesulfonate: Similar in structure but with one less ethylene glycol unit.

Tetraethylene glycol dimethanesulfonate: Similar in structure but with one more ethylene glycol unit.

Polyethylene glycol dimethanesulfonate: A polymeric version with varying lengths of ethylene glycol units.

Uniqueness

Triethylene glycol dimethanesulfonate is unique due to its specific chain length, which provides an optimal balance between flexibility and reactivity. This makes it particularly useful in applications requiring precise molecular spacing and reactivity .

Biologische Aktivität

Triethylene glycol dimethanesulfonate (TEGDMS) is a chemical compound that has garnered attention for its potential applications in various fields, including medical research and drug delivery systems. This article explores the biological activity of TEGDMS, focusing on its toxicity, metabolic pathways, and therapeutic applications, supported by relevant case studies and research findings.

TEGDMS is a derivative of triethylene glycol, characterized by the presence of two methanesulfonate groups. Its chemical structure contributes to its solubility and ability to interact with biological molecules, making it useful in drug formulation and nanotechnology applications.

Acute Toxicity

TEGDMS exhibits low acute toxicity. Studies have shown that its oral LD50 in rats exceeds 18,080 mg/kg, indicating it is virtually non-toxic after ingestion . Inhalation and dermal exposure also yield similar results, with no observed mortality at high concentrations. This low toxicity profile makes TEGDMS a candidate for use in biological applications where safety is paramount.

Metabolic Effects

A notable case study involved a 23-year-old female who ingested pure triethylene glycol (99%) and presented with metabolic acidosis. The treatment involved intravenous ethanol administration, which effectively resolved the acidemia without recurrence . This case highlights the metabolic pathways of triethylene glycol, suggesting that similar mechanisms may apply to TEGDMS due to their structural similarities.

Gene Delivery Systems

Recent research has demonstrated the potential of TEGDMS in gene delivery applications. Dendrimers synthesized with gallic acid and TEGDMS have shown promise in forming stable complexes with nucleic acids. These dendriplexes exhibit biocompatibility with mammalian cells and effective internalization capabilities, facilitating gene transfection . The ability to protect plasmid DNA from degradation further underscores TEGDMS's utility in therapeutic contexts.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of TEGDMS on various cell lines. Results indicate that TEGDMS does not significantly induce apoptosis or necrosis at concentrations typically used in research settings. This finding is crucial for its application in drug formulations, where minimizing cytotoxicity is essential for patient safety.

Research Findings

Eigenschaften

IUPAC Name |

2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O8S2/c1-17(9,10)15-7-5-13-3-4-14-6-8-16-18(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXIHGYFUPBCPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCOCCOCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80322-82-3 | |

| Record name | 2-[2-(2-hydroxyethoxy)ethoxy]ethanol,methanesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.